Methyl2-(oxolan-3-ylidene)acetate

Description

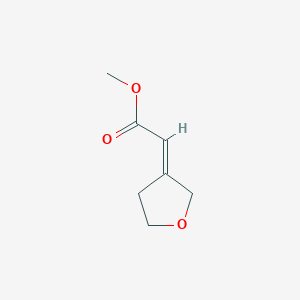

Methyl2-(oxolan-3-ylidene)acetate is a compound featuring a five-membered oxolane (tetrahydrofuran) ring with a conjugated double bond at the 3-position and an ester-functionalized methyl group. These compounds are characterized by their α,β-unsaturated ester moieties, which confer reactivity in cycloadditions, Michael additions, and organocatalyzed asymmetric syntheses .

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

methyl (2E)-2-(oxolan-3-ylidene)acetate |

InChI |

InChI=1S/C7H10O3/c1-9-7(8)4-6-2-3-10-5-6/h4H,2-3,5H2,1H3/b6-4+ |

InChI Key |

MWGFZEHLGGOCCA-GQCTYLIASA-N |

Isomeric SMILES |

COC(=O)/C=C/1\CCOC1 |

Canonical SMILES |

COC(=O)C=C1CCOC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(oxolan-3-ylidene)acetate can be synthesized through a series of chemical reactions. One common method involves the Horner–Wadsworth–Emmons reaction, where oxetan-3-one is reacted with methyl-2-(dimethoxyphosphoryl)acetate to obtain methyl (oxetan-3-ylidene)acetate with a 73% yield . This compound can also be synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate .

Industrial Production Methods

Industrial production methods for methyl 2-(oxolan-3-ylidene)acetate typically involve large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(oxolan-3-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of methyl 2-(oxolan-3-ylidene)acetate can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(oxolan-3-ylidene)acetate is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(oxolan-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares Methyl2-(oxolan-3-ylidene)acetate (inferred structure) with structurally related compounds, focusing on molecular features, reactivity, and applications.

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Structural Features |

|---|---|---|---|---|

| Methyl2-(oxetan-3-ylidene)acetate | C₆H₈O₃ | 128.13 | 1105665-34-6 | 4-membered oxetane ring, conjugated ester |

| Ethyl2-(thiolan-3-ylidene)acetate | C₈H₁₂O₂S | 172.25 | 114614-89-0 | 5-membered thiolane ring (sulfur analog) |

| Methyl2-(1-benzylpyrrolidin-3-ylidene)acetate | C₁₄H₁₅NO₂ | 229.29 | 154594-14-6 | Pyrrolidine ring, benzyl substituent |

| Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate | C₉H₁₇NO₃ | 187.24 | N/A | Oxolane ring, amino and methyl substituents |

| Ethyl-2-methyl-1,3-dioxolan-2-yl-acetate | C₈H₁₄O₄ | 174.20 | 6413-10-1 | Dioxolane ring, ketal-protected ester |

Key Observations:

Ring Size and Heteroatoms: Oxetane (4-membered) and oxolane (5-membered) rings exhibit varying degrees of ring strain, influencing their reactivity in cycloadditions. Replacing oxygen with sulfur (e.g., thiolane in Ethyl2-(thiolan-3-ylidene)acetate) introduces nucleophilic sulfur atoms, which may alter redox properties and coordination chemistry .

Substituent Effects: Electron-withdrawing groups (e.g., esters) enhance the electrophilicity of the α,β-unsaturated system, facilitating nucleophilic attacks. For example, Methyl2-(1-benzylpyrrolidin-3-ylidene)acetate incorporates a benzyl group, which could stabilize intermediates via π-π interactions in catalytic processes . Amino substituents (e.g., Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate) introduce basicity and hydrogen-bonding capacity, expanding utility in pharmaceutical intermediates .

Research Findings:

- Cycloadditions : Ylidene-containing compounds like Methyl2-(oxetan-3-ylidene)acetate are pivotal in visible-light photocatalyzed [2+2] cycloadditions, enabling the synthesis of complex polycyclic structures .

- Biological Activity : Analogous 3-ylideneoxindoles (e.g., ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate) are privileged scaffolds in drug discovery, showing activity against kinases and neurodegenerative targets .

- Industrial Use : Ethyl-2-methyl-1,3-dioxolan-2-yl-acetate (METHYLDIOXOLANE) is industrially relevant as a flavoring agent due to its fruity aroma, highlighting the versatility of oxygen-heterocyclic esters .

Stability and Handling Considerations

- Oxetane vs. Oxolane Stability : The smaller oxetane ring is more prone to ring-opening under acidic or thermal conditions compared to oxolane derivatives .

- Storage : Most ylidene-acetate derivatives require inert atmospheres (N₂/Ar) and low temperatures (-20°C) to prevent polymerization or hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.